molecular formula C15H22BClO3 B14028160 2-(4-Chloro-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Chloro-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14028160
M. Wt: 296.6 g/mol
InChI Key: BYKVNJUPFAHHJP-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is often used as a building block in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-2-isopropoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include a solvent such as toluene or tetrahydrofuran (THF) and a catalyst like palladium or copper to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 4-Chloro-2-isopropoxyphenylboronic acid.

    Reduction: 4-Chloro-2-isopropoxyphenylmethanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Applied in the production of agrochemicals and materials science for the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is particularly useful in cross-coupling reactions where the compound acts as a key intermediate.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-isopropoxyphenylboronic acid
  • 4-Chloro-2-isopropoxyphenylmethanol
  • 4-Chloro-2-isopropoxyphenylamine

Uniqueness

Compared to its analogs, 2-(4-Chloro-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers enhanced stability and reactivity due to the presence of the boronic ester group. This makes it a valuable reagent in organic synthesis, particularly in reactions requiring high selectivity and efficiency.

Properties

Molecular Formula

C15H22BClO3

Molecular Weight

296.6 g/mol

IUPAC Name

2-(4-chloro-2-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H22BClO3/c1-10(2)18-13-9-11(17)7-8-12(13)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3

InChI Key

BYKVNJUPFAHHJP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)OC(C)C

Origin of Product

United States

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